molecular formula C9H21P B1277918 Di-tert-butylmethylphosphine CAS No. 6002-40-0

Di-tert-butylmethylphosphine

Cat. No.: B1277918
CAS No.: 6002-40-0
M. Wt: 160.24 g/mol
InChI Key: JURBTQKVGNFPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biochemical Analysis

Biochemical Properties

Di-tert-butylmethylphosphine plays a crucial role in biochemical reactions, particularly in catalysis. It is known to enhance the reactivity of palladium-catalyzed direct arylation of heterocyclic arenes with aryl chlorides, bromides, and azine N-oxides with aryl triflates . This compound interacts with various enzymes and proteins, primarily as a ligand that stabilizes metal complexes. For instance, it forms complexes with cobalt and palladium, which are essential in catalyzing polymerization and cross-coupling reactions . The nature of these interactions involves coordination of the phosphorus atom to the metal center, thereby influencing the electronic and steric properties of the metal complex.

Cellular Effects

The effects of this compound on cellular processes are not extensively documented. Its role in catalysis suggests potential interactions with cellular enzymes involved in metabolic pathways. This compound may influence cell signaling pathways and gene expression by modulating the activity of metal-dependent enzymes. For example, its interaction with palladium complexes could affect cellular redox states and oxidative stress responses

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its role as a ligand in metal complexes. It enhances the reactivity of palladium-catalyzed reactions by stabilizing the metal center and facilitating the formation of reactive intermediates . The bulky tert-butyl groups provide steric protection, preventing unwanted side reactions and increasing the selectivity of the catalytic process. Additionally, this compound can influence enzyme activity by binding to metal cofactors, thereby modulating their catalytic properties.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its effectiveness in catalytic reactions. This compound is known to be stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature and the presence of other reactive species . Over time, this compound may undergo degradation, leading to a decrease in its catalytic efficiency. Long-term studies are necessary to understand the temporal effects of this compound on cellular function in both in vitro and in vivo settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as a ligand in metal-catalyzed reactions. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of many xenobiotics . The presence of the tert-butyl groups can influence the metabolic stability and degradation of this compound, affecting its overall metabolic flux and the levels of metabolites produced.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with cellular transporters and binding proteins. This compound may be transported across cell membranes via passive diffusion or facilitated by specific transporters . Once inside the cell, this compound can accumulate in specific compartments, depending on its interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular organelles. It may localize to specific compartments such as the cytoplasm, mitochondria, or endoplasmic reticulum, where it can exert its catalytic effects . The presence of targeting signals or post-translational modifications can further influence the localization and activity of this compound within the cell.

Preparation Methods

Di-tert-butylmethylphosphine is typically prepared by the reaction of methyl phosphine and tert-butyl magnesium bromide. The reaction is carried out under ice-bath conditions to produce the compound in situ, which is subsequently extracted . Another method involves the reaction of di-tert-butylphosphinous chloride with methylmagnesium bromide in the presence of copper(I) chloride and tetrahydrofuran. The reaction is maintained at 25-30°C for 6 hours, followed by extraction and distillation to obtain the final product with a yield of 91.1% .

Chemical Reactions Analysis

Comparison with Similar Compounds

Di-tert-butylmethylphosphine is unique due to its bulky nature, which makes it an effective ligand in various catalytic processes. Similar compounds include:

These compounds share similar applications but differ in their specific reactivity and the types of complexes they form.

Properties

IUPAC Name

ditert-butyl(methyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21P/c1-8(2,3)10(7)9(4,5)6/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURBTQKVGNFPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400578
Record name Di-tert-butylmethylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6002-40-0
Record name Di-tert-butylmethylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butylmethylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 300 ml four-necked flask thoroughly purged with nitrogen, 9.0 g (0.05 mol) of di-tert-butylphosphinous chloride, 0.025 g (0.25 mol (corresponding to 0.5% by mol)) of copper(I) chloride and 30 ml of tetrahydrofuran were placed. To the contents of the flask, 55 ml (0.055 mol) of a tetrahydrofuran solution of methylmagnesium bromide having a concentration of 1 mol/liter was dropwise added over a period of 1 hour with maintaining the temperature at 25° C. to 30° C. After the dropwise addition was completed, stirring was conducted at the same temperature for 5 hours. Then, disappearance of di-tert-butylphosphinous chloride was confirmed by gas chromatography. Thereafter, 40 ml of toluene and 40 ml of water were added to the reaction solution to perform liquid separation. Then, the organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, followed by further distillation. Then, fractions given by distillation at 750° C. to 810° C. under reduced pressure of 20 Torr were collected. As a result, 7.4 g (purity: 98.7%) of the aimed di-tert-butylmethylphosphine was obtained as an oily substance. The yield was 91.1%.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
copper(I) chloride
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-tert-butylmethylphosphine
Reactant of Route 2
Di-tert-butylmethylphosphine
Reactant of Route 3
Di-tert-butylmethylphosphine
Reactant of Route 4
Di-tert-butylmethylphosphine
Reactant of Route 5
Di-tert-butylmethylphosphine
Reactant of Route 6
Di-tert-butylmethylphosphine
Customer
Q & A

Q1: What is the significance of the P—O—Sn bond angle in the Dichloridobis(di-tert-butylmethylphosphine oxide-κO)diphenyltin(IV) complex?

A1: The research article reports a P—O—Sn bond angle of 163.9° (3)° in the Dichloridobis(this compound oxide-κO)diphenyltin(IV) complex []. This large bond angle, significantly deviating from the ideal tetrahedral angle, is attributed to the steric hindrance caused by the bulky tert-butyl substituents on the phosphorus atom. This structural information provides valuable insight into the impact of ligand structure on the geometry of metal complexes. Understanding such steric effects is crucial in designing ligands with specific coordination properties for various applications in catalysis and materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.